Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate is an organic compound that features a benzodioxin ring fused with an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. Common solvents used in this synthesis include ethanol and dimethylformamide, and the reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxin derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11/h3-4,7H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDROKCHVNRTMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220348 | |
Record name | Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74053-94-4 | |
Record name | Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74053-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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